N,N'-bis(2-methoxyethyl)pentanediamide
Description
N,N'-bis(2-methoxyethyl)pentanediamide is a diamide derivative with a pentanedioic acid backbone substituted at both terminal nitrogen atoms with 2-methoxyethyl groups. The 2-methoxyethyl substituents are aliphatic and electron-rich due to the ether oxygen, which may enhance solubility in polar solvents and metal-chelating capabilities .
Properties
IUPAC Name |
N,N'-bis(2-methoxyethyl)pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-16-8-6-12-10(14)4-3-5-11(15)13-7-9-17-2/h3-9H2,1-2H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUVOPGHZOZNHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-methoxyethyl)pentanediamide typically involves the reaction of pentanedioic acid with 2-methoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired diamide. The general reaction scheme can be represented as follows:
Pentanedioic acid+2(2-methoxyethylamine)→N,N’-bis(2-methoxyethyl)pentanediamide+2(water)
Industrial Production Methods: In an industrial setting, the production of N,N’-bis(2-methoxyethyl)pentanediamide may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(2-methoxyethyl)pentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the diamide into its corresponding amine derivatives.
Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: N,N’-bis(2-methoxyethyl)pentanediamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and materials.
Biology: In biological research, this compound may be used as a reagent or intermediate in the synthesis of biologically active molecules.
Industry: In industrial applications, N,N’-bis(2-methoxyethyl)pentanediamide can be used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of N,N’-bis(2-methoxyethyl)pentanediamide depends on its specific application. In general, the compound may interact with molecular targets through hydrogen bonding, van der Waals forces, or covalent interactions. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
Aromatic-Substituted Pentanediamides
- N,N'-bis[4-(aminoiminomethyl)phenyl]pentanediamide (Compound 2, ): Structure: Pentanediamide core with aromatic 4-(aminoiminomethyl)phenyl substituents. Properties: High melting point (>300°C), synthesized via glutaryl chloride reaction (50% yield). Exhibits anti-trypanosomal and anti-pneumocyst activity, likely due to amidine groups interacting with microbial targets . Comparison: Aromatic groups enhance rigidity and π-π stacking, whereas 2-methoxyethyl groups improve flexibility and solubility.
Sulfonamido-Substituted Derivatives () :
- Example : 2-(4-methylbenzenesulphonamido)-N,N'-bis(3-chlorophenyl)pentanediamide (5c)
- Structure : Pentanediamide with sulfonamido and halogenated aryl groups.
- Properties : Low cytotoxicity (IC₅₀ >50 µM) due to electron-withdrawing chloro substituents. Contrastingly, nitro-substituted analogs (e.g., 5h) show high cytotoxicity (IC₅₀ <10 µM) .
- Comparison : The 2-methoxyethyl groups in the target compound may reduce cytotoxicity but improve metal-binding efficiency compared to halogenated aryl groups.
Hydroxy-Substituted Derivatives () :
- Example : N,N'-dihydroxy-N,N'-bis(4-methylphenyl)pentanediamide ()
- Structure : Pentanediamide with hydroxyl and methylphenyl groups.
Key Observations :
- Aliphatic substituents (e.g., 2-methoxyethyl) simplify synthesis but may lower thermal stability compared to aromatic analogs.
- Electron-withdrawing groups (e.g., nitro) in aryl derivatives enhance bioactivity but reduce synthetic yields .
Antimicrobial Potential
- Aromatic Amidines (): Active against Trypanosoma and Pneumocystis due to amidine groups mimicking natural polyamines.
- Target Compound : Likely inactive against microbial targets but may serve as a metal ligand (e.g., for Ag⁺ or Cu²⁺) based on structural similarity to N,N'-bis(2-methoxyethyl)malonamide in .
Cytotoxicity
- Halogenated Aryl Derivatives () : Bromophenyl and nitrophenyl groups induce apoptosis in cancer cells (IC₅₀: 5–10 µM).
- Target Compound : The 2-methoxyethyl groups may reduce cytotoxicity by limiting membrane penetration compared to aromatic substituents .
Metal Chelation
- N,N'-bis(2-methoxyethyl)malonamide () : Forms stable Cu(II) and Ag(I) complexes, suggesting the pentanediamide analog could act as a ligand for heavy metal extraction or catalysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
